18:1 Biotinyl Cap PE

Description

Properties

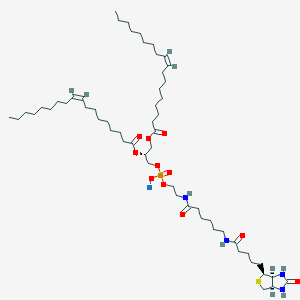

IUPAC Name |

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGNVZURNOPBT-XEAQQBNDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102N4NaO11PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677174 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-51-2 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Biotinyl Cap PE, with the full chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a versatile phospholipid derivative that has become an invaluable tool in various fields of biological and pharmaceutical research.[1][2] Its unique structure, combining a lipid backbone with a biotinylated headgroup, allows for its seamless integration into lipid bilayers while providing a specific binding site for streptavidin and its derivatives. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of 18:1 Biotinyl Cap PE, complete with experimental protocols and visual diagrams to facilitate its use in the laboratory.

Chemical Structure and Properties

18:1 Biotinyl Cap PE is a modified phosphatidylethanolamine (PE) where the headgroup is functionalized with a biotin molecule via a caproyl (Cap) spacer. The lipid portion consists of two oleoyl (18:1) fatty acid chains attached to a glycerol backbone.

Chemical Identifiers

| Property | Value |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)[1][2] |

| Synonyms | DOPE-B-Cap, 18:1 Biotinyl Cap PE[1] |

| CAS Number | 384835-51-2[1][3] |

| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS[1][4] |

| Molecular Weight | 1105.47 g/mol [1][4] |

Physicochemical Properties

| Property | Value |

| Physical State | Can be supplied as a solution in chloroform or as a powder.[5] |

| Solubility | Soluble in chloroform. |

| Storage | Recommended storage at -20°C for long-term stability.[3][5] |

| Purity | Typically >99% as determined by Thin Layer Chromatography (TLC).[5] |

While some sources refer to 18:1 Biotinyl Cap PE as a fluorescent lipid, it is important to note that the lipid itself is not intrinsically fluorescent. Its utility in fluorescence-based applications stems from the high-affinity interaction between the biotin headgroup and fluorescently labeled streptavidin or avidin derivatives. This allows for the indirect fluorescent labeling of any structure incorporating 18:1 Biotinyl Cap PE.

Applications in Research and Drug Development

The unique properties of 18:1 Biotinyl Cap PE make it a valuable tool for a wide range of applications, primarily centered around the specific and strong interaction between biotin and streptavidin.

-

Liposome and Nanoparticle Formulation: It is commonly incorporated into liposomes and other lipid-based nanoparticles to facilitate surface functionalization.[6][7] These biotinylated vesicles can then be used for targeted drug delivery, diagnostics, and in vitro assays.

-

Supported Lipid Bilayers (SLBs): 18:1 Biotinyl Cap PE is used to create functionalized SLBs on solid supports. These biomimetic surfaces are employed to study cell adhesion, membrane protein interactions, and as platforms for biosensors.

-

Bioconjugation and Immunoassays: The biotin group serves as a versatile handle for the immobilization of proteins, antibodies, nucleic acids, and other biomolecules via a streptavidin bridge.[5] This is fundamental in the development of various immunoassays and purification systems.

-

Single-Molecule Studies: Biotinylated lipids are used to tether biological molecules to surfaces for single-molecule imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy.

Experimental Protocols

Preparation of Biotinylated Liposomes by Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18:1 Biotinyl Cap PE using the lipid film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

18:1 Biotinyl Cap PE

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator or nitrogen stream

-

Water bath sonicator

Procedure:

-

Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the desired amounts of the primary lipid and 18:1 Biotinyl Cap PE in chloroform. A typical molar ratio is 95-99% primary lipid to 1-5% 18:1 Biotinyl Cap PE.

-

Film Formation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

Sonication: Briefly sonicate the suspension in a water bath sonicator to aid in the formation of multilamellar vesicles (MLVs).

-

Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane. Transfer the MLV suspension to the extruder and pass it through the membrane 10-20 times to form LUVs of a defined size.

-

Storage: Store the prepared biotinylated liposomes at 4°C.

Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the formation of an SLB containing 18:1 Biotinyl Cap PE on a glass coverslip.

Materials:

-

Biotinylated liposomes (prepared as described above)

-

Glass coverslips

-

Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive ) or other suitable cleaning agent

-

Buffer (e.g., PBS)

-

Streptavidin solution

-

Biotinylated molecule of interest (e.g., protein, DNA)

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass coverslips by immersing them in Piranha solution for 15-30 minutes, followed by extensive rinsing with ultrapure water. Dry the coverslips with a stream of nitrogen.

-

SLB Formation: Place the clean coverslip in a chamber and add the biotinylated liposome suspension. Incubate for 30-60 minutes to allow the vesicles to fuse and form a continuous bilayer on the surface.

-

Washing: Gently wash the surface with buffer to remove excess, unfused vesicles.

-

Streptavidin Incubation: Add a solution of streptavidin to the chamber and incubate for 20-30 minutes to allow it to bind to the biotinylated lipids in the SLB.

-

Washing: Wash the surface again with buffer to remove unbound streptavidin.

-

Immobilization of Biotinylated Molecule: Add the biotinylated molecule of interest to the chamber and incubate to allow for its immobilization onto the streptavidin-coated SLB.

-

Final Wash: Perform a final wash to remove any unbound molecules. The functionalized SLB is now ready for experimentation.

Visualizations

Signaling Pathway: Streptavidin-Biotin Interaction

The following diagram illustrates the fundamental interaction between 18:1 Biotinyl Cap PE embedded in a lipid bilayer and a fluorescently labeled streptavidin molecule, which in turn can bind other biotinylated entities.

Caption: Streptavidin-Biotin interaction on a lipid bilayer.

Experimental Workflow: Targeted Liposome Preparation

This diagram outlines the workflow for preparing targeted liposomes using 18:1 Biotinyl Cap PE for cell-specific delivery.

Caption: Workflow for preparing targeted liposomes.

References

- 1. The Planar Lipid Bilayer System Serves as a Reductionist Approach for Studying NK Cell Immunological Synapses and their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supported Lipid Bilayers and DNA Curtains for High-Throughput Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A simplified method to attach antibodies on liposomes by biotin-streptavidin affinity for rapid and economical screening of targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. encapsula.com [encapsula.com]

The Unyielding Bond: A Technical Guide to the Biotin-Streptavidin Interaction with 18:1 Biotinyl Cap PE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the exceptionally strong and highly specific non-covalent interaction between biotin and streptavidin, with a particular focus on its application with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE). This powerful molecular pairing has become an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced biosensor development. This guide provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

The Core Mechanism: An Unparalleled Molecular Embrace

The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1] Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule.[2] This high-affinity interaction is characterized by a remarkable dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, signifying a bond that is extremely stable and resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[1][3]

The strength of this interaction is attributed to a combination of factors:

-

Hydrogen Bonds: A network of multiple hydrogen bonds forms between the ureido ring of biotin and amino acid residues within the streptavidin binding pocket.

-

Van der Waals Interactions: Extensive van der Waals forces contribute to the stability of the complex.

-

Hydrophobic Interactions: The aliphatic side chain of biotin fits snugly into a hydrophobic pocket, further strengthening the association.

-

Structural Complementarity: The shape of the biotin molecule and the streptavidin binding pocket are highly complementary, leading to a precise and tight fit.

When biotin is conjugated to a lipid, such as in 18:1 Biotinyl Cap PE, the biotin moiety remains accessible for binding to streptavidin.[4] The "Cap" (caproyl) spacer arm in 18:1 Biotinyl Cap PE extends the biotin molecule away from the lipid headgroup, which can help to alleviate steric hindrance and facilitate optimal binding to streptavidin, especially when incorporated into a lipid bilayer.[5]

Quantitative Binding Data

The following tables summarize the key quantitative parameters that define the biotin-streptavidin interaction. It is important to note that while the binding affinity for free biotin is well-established, the apparent affinity for biotinylated lipids in a membrane can be influenced by factors such as the density of the biotinylated lipid, the composition of the lipid bilayer, and the presence of spacer arms.[5][6]

| Parameter | Value (Biotin) | Value (Biotinylated Ligands) | Reference |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Generally lower avidity than free biotin | [1][3][6] |

| Association Rate Constant (kon) | 3.0 × 10⁶ - 4.5 × 10⁷ M⁻¹s⁻¹ | Dependent on surface density and accessibility | [7] |

| Dissociation Rate Constant (koff) | Extremely slow | Slower dissociation contributes to high avidity | [8] |

| Thermodynamic Parameters (Streptavidin-Biotin) | Value | Reference |

| Gibbs Free Energy (ΔG) | Negative at all tested temperatures (spontaneous) | [9][10] |

| Enthalpy (ΔH) | Becomes more negative with increasing temperature | [9][10] |

| Entropy (TΔS) | Favorable at lower temperatures | [9][10] |

| Heat Capacity (ΔCp) | ~ -459.9 cal/mol K | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize the biotin-streptavidin interaction with 18:1 Biotinyl Cap PE.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating 18:1 Biotinyl Cap PE.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl))

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired molar ratio of DOPC and 18:1 Biotinyl Cap PE dissolved in chloroform. A common starting ratio is 99:1 (DOPC:Biotinyl Cap PE).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) to the desired final lipid concentration (e.g., 1-5 mg/mL).

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Pass the MLV suspension through the extruder 11-21 times to form SUVs of a uniform size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The concentration of phospholipids can be determined using a standard phosphate assay.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the use of SPR to measure the binding kinetics of streptavidin to a biotinylated lipid bilayer.

Materials:

-

SPR instrument with a sensor chip (e.g., L1 or HPA chip)

-

Prepared biotinylated liposomes

-

Streptavidin solution in running buffer (e.g., PBS)

-

Running buffer (e.g., PBS, pH 7.4)

-

Regeneration solution (e.g., 0.1 M glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation:

-

Clean and condition the sensor chip according to the manufacturer's instructions.

-

-

Lipid Bilayer Formation:

-

Inject the biotinylated liposome solution over the sensor surface to form a supported lipid bilayer (SLB). The formation of the bilayer can be monitored in real-time by the change in the SPR signal.

-

Wash with running buffer to remove any unbound liposomes.

-

-

Streptavidin Binding:

-

Inject a series of concentrations of streptavidin over the biotinylated SLB.

-

Monitor the association phase in real-time.

-

After the association phase, switch to running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound streptavidin and regenerate the surface for the next cycle.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

Materials:

-

Isothermal titration calorimeter

-

Streptavidin solution in a suitable buffer (e.g., PBS)

-

Biotinylated liposome suspension in the same buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution of streptavidin in the sample cell of the ITC instrument.

-

Prepare a suspension of biotinylated liposomes in the injection syringe. The lipid concentration should be significantly higher than the streptavidin concentration.

-

Ensure that both solutions are in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Perform a series of small injections of the liposome suspension into the streptavidin solution while monitoring the heat change.

-

-

Data Analysis:

Fluorescence Quenching Assay

This assay utilizes the quenching of a fluorescently labeled biotin analogue upon binding to streptavidin to quantify the interaction.

Materials:

-

Fluorometer

-

Streptavidin solution

-

Biotin-4-fluorescein (or other suitable fluorescent biotin probe)

-

18:1 Biotinyl Cap PE liposomes (for competition assay)

Procedure:

-

Direct Binding Assay:

-

Prepare a solution of biotin-4-fluorescein at a fixed concentration.

-

Titrate with increasing concentrations of streptavidin.

-

Measure the fluorescence intensity after each addition. The quenching of fluorescence indicates binding.

-

-

Competition Assay:

-

Prepare a pre-formed complex of streptavidin and biotin-4-fluorescein.

-

Titrate this complex with increasing concentrations of unlabeled biotin or biotinylated liposomes.

-

The displacement of the fluorescent probe by the unlabeled competitor will result in a recovery of fluorescence, allowing for the determination of the relative binding affinity of the competitor.[11]

-

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the fundamental binding mechanism.

Caption: Mechanism of Streptavidin binding to 18:1 Biotinyl Cap PE.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Caption: Workflow for Proximity-Dependent Biotinylation (e.g., BioID).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]

- 5. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. howarthgroup.org [howarthgroup.org]

- 9. aimspress.com [aimspress.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid estimation of avidin and streptavidin by fluorescence quenching or fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

18:1 Biotinyl Cap PE: A Technical Guide to its Properties and Applications in Fluorescent-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a versatile biotinylated lipid indispensable in modern biological and pharmaceutical research. While often referred to as a "fluorescent lipid" in commercial contexts, it is crucial to understand that 18:1 Biotinyl Cap PE is not intrinsically fluorescent. Its utility in fluorescence-based applications stems from its capacity to anchor fluorescently-labeled molecules, primarily through the high-affinity interaction between its biotin headgroup and streptavidin or avidin conjugates. This technical guide provides an in-depth overview of the physicochemical properties of 18:1 Biotinyl Cap PE, its diverse applications, and detailed experimental protocols for its use in creating functionalized lipid assemblies for advanced fluorescence microscopy and single-molecule studies.

Physicochemical Properties

The structural and chemical characteristics of 18:1 Biotinyl Cap PE are fundamental to its function in creating stable and reproducible lipid-based experimental systems.

| Property | Value | Source |

| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) | [1][2] |

| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PS | [2][3] |

| Molecular Weight | 1082.5 g/mol | [2] |

| Physical Form | Powder | |

| Solubility | Chloroform | |

| Storage Temperature | -20°C | [2] |

Fluorescent Properties: An Indirect Role

As established, 18:1 Biotinyl Cap PE itself does not possess fluorescent properties. The fluorescence in experimental systems utilizing this lipid is introduced by conjugating a fluorophore to a binding partner of biotin, most commonly streptavidin, or by incorporating other fluorescently labeled lipids into the bilayer. The choice of fluorophore is dictated by the specific experimental requirements, such as the desired excitation and emission wavelengths and the quantum yield. Below is a table summarizing the properties of common fluorophores used in conjunction with biotin-streptavidin systems.

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| Fluorescein (FITC) | ~494 | ~518 | 0.92 | ~75,000 |

| Rhodamine B | ~555 | ~580 | 0.31 | ~125,000 |

| Cyanine 3 (Cy3) | ~550 | ~570 | 0.15 | ~150,000 |

| Cyanine 5 (Cy5) | ~649 | ~670 | 0.28 | ~250,000 |

| ATTO 488 | ~501 | ~523 | 0.80 | ~90,000 |

| ATTO 647N | ~644 | ~669 | 0.65 | ~150,000 |

Applications in Research and Drug Development

The ability to anchor molecules to a lipid bilayer via the biotin-streptavidin linkage makes 18:1 Biotinyl Cap PE a powerful tool in a wide range of applications:

-

Supported Lipid Bilayers (SLBs): 18:1 Biotinyl Cap PE is a key component in the formation of SLBs on solid substrates. These model membranes are used to study membrane-associated proteins, cell adhesion, and signaling processes. By incorporating this lipid, researchers can immobilize fluorescently labeled proteins or other molecules of interest onto the bilayer surface for detailed microscopic analysis.

-

Liposome and Vesicle Functionalization: It is widely used in the preparation of liposomes and giant unilamellar vesicles (GUVs).[4] These functionalized vesicles can be used for drug delivery studies, where the biotin group can serve as a targeting moiety, or for in vitro reconstitution of cellular processes.

-

Single-Molecule Studies: In advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) and Total Internal Reflection Fluorescence (TIRF) microscopy, 18:1 Biotinyl Cap PE is used to tether individual molecules to a surface.[5] This allows for the real-time observation of molecular interactions and conformational changes.[5]

-

Immunoassays and Biosensors: The strong and specific biotin-streptavidin interaction is leveraged in the development of sensitive immunoassays and biosensors. 18:1 Biotinyl Cap PE can be used to create lipid-based platforms for the detection of specific analytes.

-

Studying Protein-Membrane Interactions: By anchoring proteins to a model membrane containing 18:1 Biotinyl Cap PE, researchers can investigate the dynamics and kinetics of protein binding, diffusion, and function at the membrane interface.[6]

Experimental Protocols

Preparation of Supported Lipid Bilayers (SLBs) with Fluorescently Labeled Streptavidin

This protocol describes the formation of a supported lipid bilayer containing 18:1 Biotinyl Cap PE, followed by the binding of fluorescently labeled streptavidin.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

-

18:1 Biotinyl Cap PE in chloroform

-

Glass coverslips

-

Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Lipid buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

-

Fluorescently labeled streptavidin

-

Casein solution (5%) for blocking

Methodology:

-

Lipid Mixture Preparation:

-

In a glass vial, mix DOPC and 18:1 Biotinyl Cap PE in chloroform at the desired molar ratio (e.g., 99:1).

-

Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film.

-

Place the vial under vacuum for at least 2 hours to remove residual solvent.

-

Rehydrate the lipid film with lipid buffer to a final concentration of 1 mg/mL to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) by sonication or extrusion through a 100 nm polycarbonate membrane.[7]

-

-

Substrate Cleaning:

-

Submerge glass coverslips in Piranha solution for 30 minutes (use appropriate personal protective equipment and work in a fume hood).

-

Rinse extensively with ultrapure water and dry with nitrogen gas.[8]

-

-

SLB Formation:

-

Place the cleaned coverslip in a flow chamber.

-

Inject the SUV solution into the chamber and incubate for 30-60 minutes to allow for vesicle fusion and bilayer formation.[7]

-

Rinse the chamber with lipid buffer to remove excess vesicles.

-

-

Streptavidin Binding and Blocking:

-

Inject a solution of 5% casein and incubate for 15-30 minutes to block any non-specific binding sites on the glass.[8]

-

Rinse with lipid buffer.

-

Inject a solution of fluorescently labeled streptavidin (e.g., 333 ng/mL) and incubate for 10 minutes.[8]

-

Rinse thoroughly with lipid buffer to remove unbound streptavidin.

-

-

Microscopy:

-

The SLB is now ready for imaging using an appropriate fluorescence microscope.

-

Single-Molecule FRET (smFRET) Immobilization

This protocol outlines the immobilization of a biotinylated, fluorescently-labeled protein for smFRET studies.

Materials:

-

PEG-passivated quartz slide with biotin-PEG

-

Streptavidin solution (0.1 mg/mL)

-

Biotinylated and fluorescently-labeled protein of interest

-

Imaging buffer (e.g., TBS with an oxygen scavenging system)

Methodology:

-

Surface Preparation:

-

Start with a pre-passivated quartz slide coated with a mixture of m-PEG and biotin-PEG.[5]

-

Assemble a flow chamber on the slide.

-

-

Streptavidin Incubation:

-

Inject the streptavidin solution into the flow chamber and incubate for 5 minutes.

-

Wash thoroughly with imaging buffer to remove unbound streptavidin.[5]

-

-

Protein Immobilization:

-

Dilute the biotinylated, fluorescently-labeled protein to a picomolar concentration in imaging buffer.

-

Inject the protein solution into the chamber and incubate for 5 minutes to allow binding to the surface-tethered streptavidin.

-

Rinse with imaging buffer to remove unbound protein.

-

-

TIRF Microscopy:

-

Image the immobilized single molecules using a TIRF microscope equipped with appropriate lasers and detectors for smFRET.

-

Conclusion

18:1 Biotinyl Cap PE is a cornerstone lipid for constructing functionalized model membranes and surfaces for a multitude of research applications. Its utility lies not in its own fluorescent properties, but in its ability to serve as a high-affinity anchor for fluorescently-labeled probes via the robust biotin-streptavidin interaction. By understanding its physicochemical properties and leveraging well-established protocols, researchers can create sophisticated experimental systems to probe complex biological phenomena at the molecular level. This guide provides a solid foundation for professionals in research and drug development to effectively utilize 18:1 Biotinyl Cap PE in their fluorescence-based assays.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 18:1 Biotinyl Cap PE, 384835-51-2 | BroadPharm [broadpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. finkelsteinlab.org [finkelsteinlab.org]

- 8. Standardized protocol for the evaluation of chimeric antigen receptor (CAR)-modified cell immunological synapse quality using the glass-supported planar lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

The Caproyl Linker in Biotinylated PE: A Technical Guide to Optimizing Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin to phosphatidylethanolamine (PE) is a cornerstone technique for anchoring biomolecules to lipid bilayers, enabling a vast array of applications from targeted drug delivery to advanced biosensor design. The efficacy of this system, however, hinges on the accessibility of the biotin moiety to its binding partners, avidin and streptavidin. This technical guide provides an in-depth examination of the crucial role played by the caproyl (Cap) linker in Biotin-Cap-PE, detailing its function in mitigating steric hindrance and presenting quantitative data and experimental protocols to inform research and development.

The Biotin-Streptavidin Interaction: A Foundation of Modern Biotechnology

The bond between biotin (Vitamin B7) and the proteins avidin or streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This extraordinarily high affinity has made the biotin-streptavidin system an invaluable tool for the stable and specific attachment of probes, antibodies, or nanoparticles to biological surfaces. When incorporated into liposomes or supported lipid bilayers, biotinylated lipids like Biotin-PE allow for the functionalization of these surfaces, turning them into versatile platforms for diagnostics and therapeutics.

However, simply attaching biotin directly to the headgroup of a bulky phospholipid like PE can lead to significant challenges. The large size of the streptavidin protein (approx. 53 kDa) and the crowded environment of a lipid membrane can physically obstruct the binding pocket, a phenomenon known as steric hindrance. This is where chemical linkers become essential.

The Caproyl Linker: A Strategic Spacer

The "Cap" in Biotin-Cap-PE refers to a caproyl group, which is derived from caproic acid. It provides a six-carbon aliphatic chain that acts as a flexible spacer arm, covalently connecting the valeric acid side chain of biotin to the amine headgroup of phosphatidylethanolamine.

The primary role of this caproyl linker is to extend the biotin molecule away from the crowded surface of the lipid bilayer. This extension provides the necessary spatial freedom for the bulky streptavidin protein to access and bind to the biotin without being sterically hindered by the phospholipid headgroups or other surface-associated molecules. Studies have shown that for optimal vesicle binding to streptavidin, a six-carbon spacer arm derivative is highly effective at alleviating this steric hindrance.[3]

Quantitative Analysis: The Impact of Linker Length on Binding Kinetics

The length of the spacer arm is a critical parameter influencing the binding efficiency. While the caproyl linker provides a significant advantage over a direct conjugation (no linker), further extending the spacer can continue to improve binding kinetics. A 2020 study published in Nanoscale Advances investigated the association rate of avidin to lipid bilayers functionalized with biotinylated lipids containing different length linkers. This research provides valuable quantitative insight into the caproyl linker's performance relative to longer, more hydrophilic polyethylene glycol (PEG) spacers.

| Linker Type | Linker Length (approx.) | Functionalization | Association Rate (k_on) (M⁻¹ min⁻¹) |

| Biotinyl-Cap (BC) | 0.9 nm | 1% | 1.1 ± 0.3 x 10⁶ |

| PEG2 | 2.9 nm | 0.2% | Not reported at this % |

| PEG11 | 5.9 nm | 0.2% | 1.1 ± 0.2 x 10⁷ |

Table 1: Comparison of avidin association rates for biotinylated lipids with different spacer arms. Data extracted from Birchenough et al., Nanoscale Advances, 2020.

The data clearly demonstrates that the PEG11 linker, which is significantly longer than the caproyl linker, facilitates an avidin association rate that is an order of magnitude faster. This suggests that at lower functionalization densities, providing more distance from the lipid surface makes the biotin more readily available for binding. While the caproyl linker is effective, these findings highlight that for applications requiring maximum binding speed, longer PEG-based linkers may offer superior performance.

Experimental Protocols

General Protocol for Preparation of Biotinylated Liposomes

This protocol describes a general method for creating small unilamellar vesicles (SUVs) incorporating Biotin-Cap-PE, suitable for use in binding assays.

-

Lipid Film Hydration:

-

Co-dissolve the primary phospholipid (e.g., POPC or DPPC), cholesterol (often 30-50 mol%), and Biotin-Cap-PE (e.g., 1-5 mol%) in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To produce vesicles of a defined size, subject the MLV suspension to extrusion.

-

Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the MLV suspension through the membrane multiple times (typically 11-21 passes). This process forces the lipids to reassemble into unilamellar vesicles of a diameter close to the membrane's pore size.

-

The resulting liposome suspension can be stored at 4°C.

-

Protocol for Quantification of Biotin Incorporation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the amount of biotin incorporated into a sample. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which causes a measurable decrease in absorbance at 500 nm.

-

Reagent Preparation:

-

HABA Solution: Prepare a stock solution of HABA (e.g., 10 mM) in a suitable buffer, which may require a small amount of NaOH for complete dissolution.

-

Avidin Solution: Prepare a stock solution of avidin in a buffer like PBS.

-

HABA/Avidin Working Solution: Combine the HABA and avidin solutions in a defined ratio (kits provide specific volumes). The final solution should have a distinct color and a measurable absorbance at 500 nm.

-

-

Assay Procedure (96-well plate format):

-

Pipette the HABA/Avidin working solution into the wells of a clear 96-well microplate (e.g., 180 µL per well).

-

Add a small volume (e.g., 20 µL) of your biotinylated liposome sample to the wells. Note: The liposomes may need to be lysed with a detergent (e.g., Triton X-100) to ensure the Biotin-Cap-PE is accessible.

-

Add 20 µL of buffer to a separate well to serve as a blank (A_HABA/Avidin).

-

Prepare a standard curve using known concentrations of free biotin.

-

Incubate the plate for 5-10 minutes at room temperature.

-

Measure the absorbance of all wells at 500 nm using a microplate reader.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA500) by subtracting the sample absorbance from the blank absorbance.

-

Use the standard curve to determine the concentration of biotin in your liposome sample based on its ΔA500.

-

The moles of biotin per mole of lipid can be calculated if the total lipid concentration is known.

-

Protocol for a Liposome-Streptavidin Binding Assay

This protocol provides a workflow for assessing the binding of biotinylated liposomes to immobilized streptavidin, a common method for confirming surface functionalization.

-

Plate Preparation:

-

Coat the wells of a high-protein-binding 96-well microplate with a streptavidin solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells again three times with wash buffer.

-

-

Binding Reaction:

-

Prepare serial dilutions of your fluorescently-labeled (e.g., containing Rhodamine-PE or encapsulating a fluorescent dye) Biotin-Cap-PE liposomes in a binding buffer (e.g., PBS).

-

As a negative control, use liposomes prepared without Biotin-Cap-PE.

-

Add the liposome dilutions to the streptavidin-coated and blocked wells and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the wells thoroughly (e.g., 3-5 times) with wash buffer to remove any unbound liposomes.

-

Add buffer (e.g., PBS) to each well.

-

Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for your chosen fluorophore.

-

The resulting fluorescence is proportional to the amount of liposomes bound to the immobilized streptavidin.

-

Conclusion

The caproyl linker is a critical component in the design of biotinylated phosphatidylethanolamine, serving as an effective spacer that significantly enhances the accessibility of the biotin moiety. By physically extending biotin away from the lipid surface, the six-carbon chain mitigates steric hindrance, facilitating a more efficient and rapid binding to streptavidin and avidin. While quantitative analysis shows that longer, more flexible linkers like PEG can offer even faster association kinetics, the caproyl linker provides a fundamental and widely-used solution for enabling this powerful biological interaction. The experimental protocols provided herein offer a framework for researchers to prepare, quantify, and validate the function of Biotin-Cap-PE in their specific applications, from fundamental biophysical studies to the development of novel drug delivery systems.

References

- 1. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), a biotinylated phospholipid integral to various biomedical research applications, particularly in the formation of liposomes and supported lipid bilayers for studying molecular interactions.

Core Physical and Chemical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), also known as 18:1 Biotinyl Cap PE, is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The addition of a biotin molecule via a caproyl (cap) spacer to the headgroup allows for specific and high-affinity binding to streptavidin and avidin, facilitating the immobilization and study of biomolecules.

Below is a summary of its key physical and chemical data.

| Property | Value | Source |

| Synonyms | 18:1 Biotinyl Cap PE, DOPE-B-Cap | [1] |

| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS | [1] |

| Molecular Weight | 1105.47 g/mol | [1] |

| Physical State | Available as a powder or in a chloroform solution. | [1][2] |

| Purity | >99% (as determined by TLC) | [2] |

| Storage Temperature | -20°C | [2] |

Thermal Properties

For comparison, the saturated counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), has a higher phase transition temperature of approximately 41°C.[5]

Solubility Profile

A detailed quantitative solubility profile for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is not explicitly documented. However, based on the known solubility of its parent compound, DOPE, and its common applications, a qualitative solubility can be inferred.

DOPE is soluble in organic solvents such as chloroform and ethanol.[6][7] It is sparingly soluble in aqueous solutions.[6] To enhance aqueous solubility for the formation of liposomes or supported lipid bilayers, it is common practice to first dissolve the lipid in an organic solvent, which is then removed by evaporation, followed by hydration in an aqueous buffer.[6]

The biotinylated derivative is commercially available in a chloroform solution, confirming its solubility in this organic solvent.[1] For experimental use, it is typically mixed with other lipids in chloroform, dried to a thin film, and then rehydrated in an aqueous buffer to form vesicles.[8][9]

| Solvent | Solubility of Parent Compound (DOPE) | Inferred Solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) |

| Chloroform | Soluble (approx. 3.3 mg/ml)[6] | Soluble |

| Ethanol | Soluble (40 mg/mL with sonication)[7] | Likely Soluble |

| DMSO | Sparingly soluble to insoluble[7] | Likely Sparingly Soluble |

| Aqueous Buffers | Sparingly soluble[6] | Sparingly soluble, forms aggregates (vesicles) |

| Corn Oil | Soluble (≥ 2 mg/mL with 10% EtOH)[7] | Likely Soluble in lipidic environments |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and application of biotinylated phospholipids are provided below.

Determination of Melting Point (Capillary Tube Method)

This protocol describes a general method for determining the melting point of fats and lipids using a capillary tube.

Apparatus:

-

Melting-point capillary tubes

-

Thermometer with a suitable range

-

Heating bath (e.g., Thiele tube or a commercial melting point apparatus)

-

Sample of the lipid, dried

Procedure:

-

Sample Preparation: If the lipid is solid, finely powder a small amount.

-

Loading the Capillary Tube: Introduce a small amount of the powdered lipid into the open end of a capillary tube. The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[6]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in the heating bath.[6]

-

Heating: Begin heating the bath. For an unknown sample, a rapid heating rate (4-5°C per minute) can be used to determine an approximate melting point.[6] For an accurate measurement, repeat the process, and as the temperature approaches the approximate melting point (within 15°C), reduce the heating rate to 1-2°C per minute.[6]

-

Observation: Record the temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.[6]

Determination of Solubility

This protocol outlines a general method for assessing the solubility of a lipid in various solvents.

Materials:

-

Lipid sample

-

A range of organic and aqueous solvents

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC for quantification (optional, for quantitative analysis)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the lipid into several vials.

-

Solvent Addition: Add a known volume of a specific solvent to each vial.

-

Mixing: Vigorously mix the samples using a vortex mixer for a set period to ensure thorough interaction between the lipid and the solvent.

-

Equilibration: Allow the samples to equilibrate at a controlled temperature. This may take several hours.

-

Observation and Separation: Visually inspect the vials for any undissolved lipid. If undissolved material is present, centrifuge the vials to pellet the solid.

-

Analysis:

-

Qualitative: Observe if the lipid has completely dissolved.

-

Quantitative: Carefully remove a known volume of the supernatant (the clear liquid part) and analyze the concentration of the dissolved lipid using a suitable analytical technique like HPLC or by evaporating the solvent and weighing the residue.

-

Key Applications and Experimental Workflows

A primary application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is in the formation of supported lipid bilayers (SLBs) for studying cell surface interactions and protein binding.

Workflow for Preparing a Supported Lipid Bilayer with Biotinylated Lipids

The following diagram illustrates a typical workflow for creating a supported lipid bilayer incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) for protein immobilization.

This diagram outlines the key steps from preparing the lipid mixture to the final analysis of the functionalized bilayer. The process begins with the creation of small unilamellar vesicles (SUVs) containing the biotinylated lipid. These vesicles are then induced to fuse onto a solid support, forming a continuous lipid bilayer. Subsequent steps involve blocking non-specific binding sites, adding streptavidin to bind to the biotinylated lipids, and finally introducing the biotinylated protein of interest for immobilization and study.[8][9]

References

- 1. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | FD148481 [biosynth.com]

- 2. Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. Supported Lipid Bilayer Technology for the Study of Cellular Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

Biotinylated Lipids: A Comprehensive Guide for Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a foundational resource for researchers new to the field of membrane studies, providing a detailed overview of biotinylated lipids. This document covers the core principles of their application, from the fundamental interaction with streptavidin to their use in creating functionalized membrane models for protein analysis and drug delivery systems. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate a comprehensive understanding and practical implementation of these powerful tools in a laboratory setting.

Introduction to Biotinylated Lipids

Biotinylated lipids are phospholipids that have been chemically modified to include a biotin molecule, a water-soluble B vitamin, at their headgroup.[1] This modification allows for the highly specific and strong non-covalent interaction with the proteins avidin and streptavidin, a cornerstone of many biotechnological applications.[2][3] The small size of biotin (244.31 g/mol ) ensures that its conjugation to lipids is rapid, specific, and unlikely to interfere with the natural functions of the lipid molecule.[3]

The remarkable affinity between biotin and streptavidin, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M), makes this bond practically irreversible under most experimental conditions.[4] This robust interaction is resistant to extremes of pH, temperature, and denaturing agents, providing a stable and reliable method for anchoring molecules to a lipid bilayer.[4]

In membrane studies, biotinylated lipids are incorporated into artificial membranes, such as liposomes or supported lipid bilayers, to create a functionalized surface. This surface can then be used to immobilize a wide array of molecules, including proteins, antibodies, and nucleic acids, that have been conjugated to streptavidin.[2][5] This technique is invaluable for studying membrane protein interactions, developing targeted drug delivery systems, and constructing biosensors.

The Streptavidin-Biotin Interaction on a Membrane Surface

The interaction between biotinylated lipids embedded in a membrane and streptavidin in the aqueous phase is the fundamental principle behind the use of these lipids. Streptavidin is a tetrameric protein, meaning it has four identical binding sites for biotin.[4] This multivalency allows for a variety of experimental setups.

This diagram illustrates the fundamental principle of using biotinylated lipids in membrane studies. A biotinylated lipid is incorporated into the lipid bilayer, presenting the biotin moiety to the aqueous environment. Streptavidin, with its four high-affinity binding sites, can then bind to the biotinylated lipid. This streptavidin-functionalized surface can subsequently be used to immobilize other biotinylated molecules, such as proteins or antibodies, for further study.

Quantitative Data for Experimental Design

The successful application of biotinylated lipids in membrane studies relies on a quantitative understanding of the interactions and optimal concentrations. The following tables summarize key quantitative data for easy comparison and experimental design.

Table 1: Binding Affinity and Kinetics

| Interacting Molecules | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Reference(s) |

| Biotin - Streptavidin | ≈ 10⁻¹⁴ M | 10⁵ to 10⁷ M⁻¹s⁻¹ | ~10⁻⁶ s⁻¹ | [4][6] |

| Biotin - Avidin | ≈ 10⁻¹⁵ M | ~7.0 x 10⁷ M⁻¹s⁻¹ | ~10⁻⁷ s⁻¹ | [4][6] |

| HABA - Avidin | 12.2 ± 0.3 x 10⁻⁶ M | 5.1 ± 0.1 x 10⁵ M⁻¹s⁻¹ | 6.23 ± 0.11 s⁻¹ | [6] |

HABA (2-(4'-hydroxyazobenzene)-benzoic acid) is a reagent commonly used in a displacement assay to quantify biotin binding sites.

Table 2: Recommended Molar Ratios and Concentrations for Liposome Preparation

| Application | Component | Recommended Molar Percentage (mol%) | Notes | Reference(s) |

| General Protein Immobilization | Biotinylated Lipid (e.g., DSPE-PEG-Biotin) | 0.1 - 5 mol% | Higher concentrations can lead to aggregation. Optimal concentration is application-dependent. | [5][7] |

| Targeted Drug Delivery | Biotinylated Lipid (e.g., Biotin-DPPE) | 0.1 - 1 mol% | Small amounts are sufficient for effective targeting. | [8] |

| Steric Hindrance Reduction | PEGylated Lipid (e.g., DSPE-PEG2000) | 3 - 7 mol% | Helps to extend the biotin moiety away from the membrane surface, improving accessibility. Above 7 mol% can lead to micelle formation. | [9][10] |

| Liposome with GM1 | Biotin-X-DSPE (with spacer) | 5 mol% | A six-carbon spacer arm improves binding to streptavidin when bulky molecules like GM1 are present. | [9] |

Table 3: Protein Immobilization Parameters

| Parameter | Recommended Value/Range | Notes | Reference(s) |

| Molar Coupling Ratio (Biotin Reagent:Protein) | 1:1 to 5:1 | A 1:1 ratio is a good starting point. Higher ratios may be needed for proteins with lower concentration or less accessible primary amines. | [1] |

| Incubation Time (Streptavidin with Biotinylated Liposomes) | 30 minutes to 1 hour | Typically sufficient for near-complete binding due to the high affinity. | [11][12] |

| Molar Excess of (Strept)avidin to Biotin Lipid | 10-fold | To ensure saturation of biotin binding sites on the liposomes. | [12] |

| Molar Excess of Biotinylated Ligand to (Strept)avidin | 2-fold | For subsequent immobilization of a biotinylated molecule to the streptavidin-coated liposome. | [12] |

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar biotinylated liposomes of a defined size.[13][14][15][16]

Materials:

-

Phospholipids (e.g., DOPC, DPPC)

-

Biotinylated phospholipid (e.g., DSPE-PEG2000-Biotin)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform and Methanol (2:1, v/v)

-

Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., a mixture of DOPC, cholesterol, and DSPE-PEG2000-Biotin in the desired molar ratio) in a chloroform:methanol (2:1) solution in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DPPC-based liposomes) to evaporate the organic solvent.

-

Continue evaporation under vacuum for at least 30 minutes to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

-

-

Hydration:

-

Warm the hydration buffer to the same temperature as the water bath used for film formation.

-

Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

-

Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30 minutes to 1 hour.

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

-

Push the lipid suspension back and forth through the membrane for a defined number of passes (e.g., 11-21 times). This process forces the MLVs to break down and reform into unilamellar vesicles of a size comparable to the membrane pore size.

-

Collect the final unilamellar liposome suspension.

-

Immobilization of Proteins on a Biotinylated Lipid Bilayer

This protocol outlines the steps for immobilizing a biotinylated protein onto a surface functionalized with biotinylated lipids via a streptavidin bridge.

Materials:

-

Biotinylated liposomes (prepared as in section 4.1)

-

Streptavidin solution (e.g., 0.1 mg/mL in PBS)

-

Biotinylated protein of interest

-

Surface for immobilization (e.g., glass coverslip, sensor chip)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Wash buffer (e.g., PBS)

Procedure:

-

Surface Preparation:

-

Clean the surface thoroughly according to the manufacturer's instructions or standard laboratory procedures.

-

Incubate the surface with a solution of biotinylated liposomes to form a supported lipid bilayer (SLB). This process often occurs spontaneously through vesicle fusion on hydrophilic surfaces.

-

-

Blocking:

-

Incubate the SLB-coated surface with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to 1 hour to prevent non-specific binding of proteins in subsequent steps.

-

Wash the surface gently with wash buffer to remove excess blocking agent.

-

-

Streptavidin Incubation:

-

Incubate the blocked surface with a streptavidin solution for 30 minutes. The streptavidin will bind to the biotinylated lipids in the SLB.

-

Wash the surface thoroughly with wash buffer to remove unbound streptavidin.

-

-

Biotinylated Protein Immobilization:

-

Incubate the streptavidin-functionalized surface with a solution of the biotinylated protein of interest for 30-60 minutes. The biotinylated protein will bind to the vacant biotin-binding sites on the immobilized streptavidin.

-

Wash the surface extensively with wash buffer to remove any unbound protein.

-

The surface is now ready for experimental analysis.

-

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

Biotinylated lipids and the streptavidin-biotin system are powerful tools for studying membrane-bound receptors like G-protein coupled receptors (GPCRs).[17] Biotinylated ligands can be used to immobilize and study GPCRs in a controlled environment, allowing for the investigation of ligand binding, receptor activation, and downstream signaling events.[18]

A typical GPCR signaling cascade begins with a ligand binding to the receptor, which induces a conformational change.[17][19] This change allows the GPCR to interact with and activate a heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane.[17] Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1] Both the Gα-GTP and the Gβγ dimer can then interact with downstream effector proteins, such as adenylyl cyclase or phospholipase C, to generate second messengers (e.g., cAMP, IP3, DAG) and propagate the signal within the cell.[1]

This diagram provides a simplified overview of a canonical GPCR signaling pathway. The use of biotinylated ligands allows researchers to immobilize the GPCR in a model membrane system and systematically study each step of this cascade, from ligand binding to the activation of downstream effectors.

Conclusion

Biotinylated lipids are versatile and indispensable tools for researchers in membrane studies. The unparalleled strength and specificity of the streptavidin-biotin interaction provide a robust platform for the functionalization of artificial membranes. This guide has provided a comprehensive overview for beginners, covering the fundamental principles, quantitative data for experimental design, detailed step-by-step protocols for the preparation of biotinylated liposomes and protein immobilization, and an example of their application in studying complex signaling pathways. By leveraging the methodologies and data presented herein, researchers can confidently incorporate biotinylated lipids into their experimental workflows to advance our understanding of membrane biology and to develop novel therapeutic and diagnostic applications.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 6. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liposomes.ca [liposomes.ca]

- 11. encapsula.com [encapsula.com]

- 12. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. tandfonline.com [tandfonline.com]

The Oleoyl Chain's Fingerprint: An In-depth Guide to its Influence on Biotinylated Lipid Bilayer Properties

For Researchers, Scientists, and Drug Development Professionals

The incorporation of biotinylated lipids into model cell membranes is a cornerstone of modern biophysical research and drug development. This powerful technique allows for the specific and high-affinity binding of streptavidin and its derivatives, enabling a vast array of applications from targeted drug delivery to advanced biosensor platforms. The choice of the lipid's acyl chain, however, is a critical determinant of the bilayer's overall properties and functionality. This technical guide delves into the profound influence of the oleoyl chain, a monounsaturated 18-carbon chain, on the physicochemical characteristics of biotinylated lipid bilayers, offering a comparative perspective against its saturated counterparts.

The Oleoyl Advantage: Enhancing Fluidity and Flexibility

The presence of a single cis double bond in the oleoyl chain introduces a kink in its hydrocarbon structure. This seemingly subtle alteration has significant consequences for the packing of lipid molecules within the bilayer, leading to a more fluid and dynamic membrane environment compared to bilayers composed of saturated acyl chains like palmitoyl (16:0) or stearoyl (18:0).

Increased Membrane Fluidity: The kink in the oleoyl chain disrupts the tight packing of adjacent lipid molecules, reducing the van der Waals forces between them. This results in a lower phase transition temperature (Tm), the temperature at which the bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. Consequently, at physiological temperatures, bilayers containing oleoyl chains are more fluid. This increased fluidity is crucial for the lateral diffusion of embedded proteins and other molecules, facilitating molecular interactions and signaling events at the membrane surface.

Enhanced Flexibility: The looser packing of lipids with oleoyl chains also imparts greater flexibility to the bilayer. This can influence the membrane's ability to bend and deform, which is important for processes such as vesicle formation, cell motility, and interaction with nanoparticles.

Quantitative Comparison of Bilayer Properties

| Property | Biotinylated Lipid with Oleoyl Chain (e.g., Biotinyl-Cap-DOPE in DOPC) | Biotinylated Lipid with Saturated Chain (e.g., N-biotinyl DPPE) | Reference |

| Phase Transition Temperature (Tm) | Below 0°C (for DOPC) | 63.5°C (in 1M NaCl) | [1] |

| Bilayer Thickness (AFM) | ~4.1 nm (for DOPC) | ~4.8 nm (gel phase), ~3.3 nm (fluid phase) (for DPPC) | [2] |

| Property | Bilayer with Oleoyl Chains (DOPC) | Bilayer with Saturated Chains (DPPC) | Reference |

| Bilayer Thickness (Quantitative DIC) | 3.89 ± 0.03 nm (Ld phase) | 4.96 ± 0.06 nm (Lo phase) | [3] |

| Membrane Fluidity (Diffusion Coefficient) | Higher | Lower | Inferred from general principles |

| Stability | Generally lower due to increased fluidity | Generally higher due to tighter packing | Inferred from general principles |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments used to characterize the properties of biotinylated lipid bilayers.

Liposome Preparation for DSC and FRAP

This protocol describes the preparation of large unilamellar vesicles (LUVs), which are suitable for Differential Scanning Calorimetry (DSC) and Fluorescence Recovery After Photobleaching (FRAP) studies.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Biotinylated lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))

-

Fluorescent lipid probe (for FRAP, e.g., Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (Rh-DHPE))

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a clean round-bottom flask, dissolve the desired lipids (e.g., 99 mol% DOPC, 1 mol% biotinylated lipid, and for FRAP, 0.5 mol% fluorescent probe) in chloroform.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing for 30 minutes. The temperature should be above the Tm of the lipid with the highest transition temperature.

-

-

Freeze-Thaw Cycles:

-

Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form LUVs, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm) at least 21 times. The extrusion should be performed at a temperature above the lipid mixture's Tm.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of the lipid bilayer.

Materials:

-

LUV suspension (from Protocol 3.1)

-

DSC instrument

-

DSC sample pans

Procedure:

-

Sample Preparation:

-

Load a precise volume of the LUV suspension into a DSC sample pan.

-

Use an equal volume of the hydration buffer as a reference.

-

-

Data Acquisition:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion coefficient of lipids within the bilayer, providing a quantitative measure of membrane fluidity.

Materials:

-

LUVs containing a fluorescent probe (from Protocol 3.1)

-

Confocal laser scanning microscope with a high-power laser for bleaching

-

Microscope slide and coverslip

Procedure:

-

Sample Preparation:

-

Adsorb the fluorescently labeled LUVs onto a clean glass coverslip to form a supported lipid bilayer (SLB). Incubate for at least 30 minutes and then gently rinse with buffer to remove non-adsorbed vesicles.

-

-

Image Acquisition:

-

Acquire a pre-bleach image of a region of the SLB using low laser power.

-

-

Photobleaching:

-

Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the imaged area.

-

-

Post-Bleach Imaging:

-

Acquire a time-series of images of the same region using low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique to monitor the formation of a supported lipid bilayer and the subsequent binding of molecules like streptavidin in real-time.

Materials:

-

QCM-D instrument with sensor crystals (e.g., SiO2 coated)

-

LUV suspension (from Protocol 3.1)

-

Streptavidin solution (e.g., 10 µg/mL in hydration buffer)

-

Hydration buffer

Procedure:

-

Baseline Establishment:

-

Mount the sensor crystal in the QCM-D chamber and establish a stable baseline in the hydration buffer.

-

-

SLB Formation:

-

Introduce the LUV suspension into the chamber. The formation of the SLB is observed as a characteristic change in frequency (decrease) and dissipation (increase followed by a decrease to a low value).

-

-

Rinsing:

-

Rinse with buffer to remove any unbound vesicles.

-

-

Streptavidin Binding:

-

Introduce the streptavidin solution. Binding to the biotinylated bilayer is observed as a decrease in frequency and an increase in dissipation.

-

-

Final Rinsing:

-

Rinse again with buffer to remove any non-specifically bound streptavidin.

-

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the supported lipid bilayer, allowing for the determination of bilayer thickness and the visualization of domains.

Materials:

-

AFM instrument

-

AFM cantilevers suitable for imaging in liquid

-

Freshly cleaved mica substrates

-

LUV suspension (from Protocol 3.1)

-

Hydration buffer

Procedure:

-

SLB Formation:

-

Deposit a small volume of the LUV suspension onto a freshly cleaved mica substrate.

-

Incubate for 30-60 minutes at a temperature above the Tm to allow for vesicle fusion and bilayer formation.

-

Gently rinse the surface with hydration buffer to remove excess vesicles.

-

-

AFM Imaging:

-

Mount the sample in the AFM's fluid cell, ensuring the bilayer remains hydrated at all times.

-

Image the surface in tapping mode or contact mode.

-

To measure the bilayer thickness, locate a defect or scratch in the bilayer and measure the height difference between the bilayer surface and the underlying mica substrate.

-

Visualizing Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of biotinylated lipid bilayers.

Conclusion

The choice of the oleoyl chain for the construction of biotinylated lipid bilayers offers significant advantages, particularly in applications requiring a fluid and dynamic membrane environment. Its presence leads to a lower phase transition temperature, increased membrane fluidity, and greater flexibility compared to its saturated counterparts. These properties are critical for mimicking the native cell membrane and for facilitating molecular interactions at the bilayer surface. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to investigate and harness the unique properties of biotinylated lipid bilayers containing oleoyl chains for a wide range of scientific and therapeutic applications.

References

- 1. Differential scanning calorimetry of thermotropic phase transitions in vitaminylated lipids: aqueous dispersions of N-biotinyl phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Incorporating 18:1 Biotinyl Cap PE into Liposomes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them ideal drug delivery vehicles.[1][2] The incorporation of functionalized lipids, such as 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), into the liposome membrane allows for targeted drug delivery and various biotechnological applications.[3][4] The biotin moiety provides a high-affinity binding site for streptavidin and its derivatives, enabling a modular approach for attaching targeting ligands, imaging agents, or for purification purposes.[3][5] This document provides a detailed protocol for the preparation and characterization of liposomes containing 18:1 Biotinyl Cap PE using the thin-film hydration and extrusion method.[6][7][8]

Data Presentation

The following table summarizes typical quantitative parameters for the formulation of biotinylated liposomes, compiled from various studies. This allows for easy comparison of different experimental conditions.

| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |

| Lipid Composition (molar ratio) | |||

| Matrix Lipid (e.g., DOPC) | Remainder | Remainder | 30% |

| Cholesterol | - | 30% | 35.5% |

| 18:1 Biotinyl Cap PE | 0.1 mol% | 1.5 mol% | 1.5% |

| PEGylated Lipid (e.g., DSPE-PEG2000) | 1 mol% | - | 3% |

| Other (e.g., DPPC) | - | - | 30% |

| Other (e.g., DLin-MC3-DMA) | - | - | 30% |

| Preparation Parameters | |||